molecular formula C4H11ClN2O B2713811 D-Alanine methylamide HCl CAS No. 61302-99-6

D-Alanine methylamide HCl

Cat. No.: B2713811
CAS No.: 61302-99-6
M. Wt: 138.6
InChI Key: UHWFDFLWTAIHRE-AENDTGMFSA-N
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Description

D-Alanine methylamide HCl is a chiral amide compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.

Mechanism of Action

Target of Action

D-Alanine methylamide hydrochloride primarily targets the enzyme D-alanine-D-alanine ligase (DdlA), which is an effective target for drug development against Mycobacterium tuberculosis . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .

Mode of Action

It is known that ddla catalyzes the atp-driven ligation of two d-alanine molecules to form a d-alanyl-d-alanine dipeptide . Inhibition of DdlA prevents bacterial growth, making this enzyme an attractive and viable target for searching effective antimicrobial drugs .

Biochemical Pathways

D-Alanine methylamide hydrochloride affects the biochemical pathway involving D-alanine-D-alanine ligase. This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall . By inhibiting DdlA, D-Alanine methylamide hydrochloride disrupts the formation of peptidoglycan, thereby affecting bacterial growth .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The primary result of D-Alanine methylamide hydrochloride’s action is the inhibition of bacterial growth. By targeting DdlA and disrupting the formation of peptidoglycan, D-Alanine methylamide hydrochloride interferes with the structural integrity of the bacterial cell wall . This leads to a decrease in bacterial proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanine methylamide HCl typically involves the reaction of (2R)-2-amino-N-methylpropanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction is usually performed in an aqueous or organic solvent, and the temperature and pH are carefully monitored to optimize the reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Alanine methylamide HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

D-Alanine methylamide HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-hydroxynorketamine
  • (1S,2R)-(+)-Ephedrine hydrochloride

Uniqueness

D-Alanine methylamide HCl is unique due to its specific chiral configuration and the presence of both amino and amide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-N-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFDFLWTAIHRE-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61302-99-6
Record name (2R)-2-amino-N-methylpropanamide hydrochloride
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